Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]-
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Overview
Description
Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]- is an organoboron compound that contains a boronic acid functional group attached to a phenyl ring substituted with a fluoro group and a carbamoyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the synthesis of boronic acids often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reduction: Reduction of boronic acids can yield boranes or other reduced boron-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Boranes or other reduced boron compounds.
Scientific Research Applications
Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism by which boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]- exerts its effects involves the interaction of the boronic acid group with various molecular targets. In enzyme inhibition, the boronic acid forms a reversible covalent bond with the active site of the enzyme, thereby blocking its activity . This interaction is facilitated by the Lewis acidic nature of the boron atom, which can coordinate with nucleophilic groups in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Contains a phenyl group attached to the boronic acid functional group.
3-Formylphenylboronic Acid: Contains a formyl group on the phenyl ring in addition to the boronic acid group.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in the para position.
Uniqueness
Boronic acid, B-[3-fluoro-5-[[(2-methylpropyl)amino]carbonyl]phenyl]- is unique due to the presence of the fluoro and carbamoyl groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity and its interactions with molecular targets, making it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
[3-fluoro-5-(2-methylpropylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-7(2)6-14-11(15)8-3-9(12(16)17)5-10(13)4-8/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHBPOMUCMYGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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